Home > Products > Screening Compounds P9944 > Befiradol hydrochloride
Befiradol hydrochloride -

Befiradol hydrochloride

Catalog Number: EVT-8208011
CAS Number:
Molecular Formula: C20H23Cl2F2N3O
Molecular Weight: 430.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Befiradol is classified as a psychoactive drug with specific affinity for serotonin receptors, making it a candidate for neuropharmacological studies. Its primary action mechanism involves modulation of serotonin pathways, which are crucial in mood regulation and motor control.

Synthesis Analysis

The synthesis of befiradol hydrochloride involves several key steps that utilize advanced organic chemistry techniques. A notable method includes the nucleophilic fluoro-substitution on a nitro precursor, which is typically executed using an automated radiosynthesizer. This process yields the radiolabeled form of befiradol, specifically [^18F]F13640, which is utilized in positron emission tomography imaging studies .

The general synthetic route can be summarized as follows:

  1. Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups for modification.
  2. Reagents: Common reagents include fluorine sources and coupling agents that facilitate the formation of desired bonds.
  3. Conditions: The reactions are typically carried out under controlled temperatures and pressures to optimize yield and purity.
  4. Purification: High-performance liquid chromatography (HPLC) is employed to ensure that the final product meets the required purity standards (greater than 95%) .
Molecular Structure Analysis

Befiradol hydrochloride exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure includes:

  • Chlorine and Fluorine Atoms: These halogens enhance the lipophilicity and receptor binding affinity.
  • Piperidine Ring: A six-membered ring containing nitrogen, crucial for receptor interaction.
  • Phenyl Groups: These aromatic structures provide stability and influence the compound's electronic properties.

The three-dimensional conformation of befiradol allows it to effectively fit into the binding site of the 5-HT1A receptor, facilitating its agonistic action . Structural data can be visualized using computational modeling software to predict interactions at the atomic level.

Chemical Reactions Analysis

Befiradol undergoes various chemical reactions that are pivotal for its pharmacological effects:

  1. Receptor Binding: As a 5-HT1A receptor agonist, befiradol binds to these receptors, leading to downstream signaling cascades involving G-proteins.
  2. Signal Transduction: Upon binding, it activates intracellular pathways that modulate neurotransmitter release and neuronal excitability.
  3. Metabolism: The compound is subject to metabolic processes in vivo, primarily involving cytochrome P450 enzymes that facilitate its biotransformation into active or inactive metabolites .
Mechanism of Action

The mechanism of action of befiradol hydrochloride primarily revolves around its interaction with serotonin receptors:

  • Agonistic Activity: Befiradol acts as a full agonist at the 5-HT1A receptor, promoting receptor activation and subsequent intracellular signaling.
  • G-Protein Coupling: It preferentially activates Gαo proteins leading to inhibition of adenylyl cyclase activity and modulation of cyclic adenosine monophosphate levels within cells .
  • Neurotransmitter Regulation: By activating presynaptic 5-HT1A autoreceptors, befiradol reduces serotonin release, thereby fine-tuning serotonergic signaling in various brain regions .
Physical and Chemical Properties Analysis

Befiradol hydrochloride possesses distinct physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Chemically stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Key physical properties include:

  • Melting Point: Specific melting point data may vary based on purity but is generally above room temperature.
  • pH Sensitivity: Exhibits stability across a range of pH levels typical for biological systems .
Applications

Befiradol hydrochloride shows promise across various scientific applications:

  1. Neuropharmacology Research: Investigated for its potential to modulate serotonin-related disorders such as depression and anxiety.
  2. Imaging Studies: Labeled forms like [^18F]F13640 are utilized in positron emission tomography to visualize serotonin receptor distribution in vivo, aiding in research on neurodegenerative diseases .
  3. Clinical Trials: Currently being evaluated in clinical settings for treating levodopa-induced dyskinesia in Parkinson's disease patients, showcasing its dual efficacy in managing motor symptoms while minimizing side effects associated with traditional therapies .
Mechanisms of Action in Serotonergic Neurotransmission

Selective 5-HT₁ₐ Receptor Agonism: Molecular Binding Dynamics

Befiradol hydrochloride (NLX-112, F13640) exhibits exceptional binding specificity for serotonin 5-HT₁ₐ receptors, with subnanomolar affinity (pKi > 10) and >1,000-fold selectivity over other central nervous system targets, including adrenergic α₁ and dopaminergic D₂ receptors [3] [9]. This selectivity arises from its unique molecular interactions within the orthosteric binding pocket. The compound's 3-chloro-4-fluorophenyl and pyridinylmethylaminomethyl piperidine moieties form hydrogen bonds with transmembrane domains III and V of the 5-HT₁ₐ receptor, while its hydrophobic groups engage with nonpolar residues in helices VI and VII [6] [10]. These interactions stabilize a high-affinity agonist-receptor conformation distinct from partial agonists like buspirone. Radioligand displacement studies confirm that Befiradol hydrochloride competes with [³H]8-OH-DPAT at 5-HT₁ₐ sites with Ki values of 0.1–0.3 nM, demonstrating its potency in occupying both presynaptic autoreceptors and postsynaptic heteroreceptors [5] [8].

Table 1: Binding Affinity Profile of Befiradol Hydrochloride

Receptor TypeKi Value (nM)Selectivity Ratio vs 5-HT₁ₐ
5-HT₁ₐ0.1–0.31
Adrenergic α₁>1,000>10,000
Dopaminergic D₂>1,000>10,000
5-HT₂ₐ4204,200
5-HT₂c3503,500

Source: [3] [5] [9]

Functional Selectivity in G-Protein Coupling and Intracellular Signaling Pathways

Befiradol hydrochloride displays functional selectivity in G-protein activation, preferentially coupling 5-HT₁ₐ receptors to specific Gα subunits depending on brain region. In rat hippocampal membranes, it demonstrates 18-fold greater potency for activating Gαₒ proteins (EC₅₀ = 0.62 nM) compared to Gαᵢ proteins (EC₅₀ = 11.3 nM) [6] [10]. This contrasts with the prototypical agonist (±)8-OH-DPAT, which activates Gαᵢ₃ and Gαᵢ₂ subtypes with similar potency. Quantitative PCR analyses reveal that this regional bias correlates with differential Gα subunit expression: cortical regions express predominantly Gαₒ mRNA (68% of total Gα subunits), while raphe nuclei show higher Gαᵢ₃ expression (52%) [6] [10]. Consequently, Befiradol hydrochloride inhibits adenylyl cyclase 3.2-fold more potently in cortical membranes (IC₅₀ = 0.8 nM) than in raphe nuclei (IC₅₀ = 2.6 nM), reflecting tissue-specific G-protein coupling efficiency. Such compartmentalized signaling enables precise modulation of neuronal circuits—cortical Gαₒ coupling enhances dopaminergic neurotransmission in prefrontal regions, while raphe Gαᵢ₃ coupling potently suppresses serotonergic neuron firing [1] [7].

Biased Agonism Profiles: ERK1/2 Phosphorylation vs. cAMP Inhibition

Befiradol hydrochloride exhibits marked biased agonism toward extracellular signal-regulated kinase (ERK1/2) phosphorylation over cyclic AMP (cAMP) inhibition. In human embryonic kidney 293 cells expressing recombinant 5-HT₁ₐ receptors, Befiradol hydrochloride stimulates ERK1/2 phosphorylation with an EC₅₀ of 0.24 nM and 97% efficacy relative to serotonin, while inhibiting forskolin-stimulated cAMP accumulation with an EC₅₀ of 4.3 nM and 92% efficacy [6]. This 18-fold potency difference for ERK1/2 signaling is absent in (±)8-OH-DPAT (ERK1/2 EC₅₀ = 1.8 nM; cAMP EC₅₀ = 2.1 nM). Structural analyses indicate that Befiradol hydrochloride’s pyridine-2-yloxy group stabilizes a receptor conformation that preferentially recruits β-arrestin-independent ERK activation pathways through c-Src kinase recruitment [3] [10]. This bias has functional consequences: in rodent models, ERK-dependent transcription factors like Elk-1 are activated in prefrontal cortex at doses 10-fold lower than those affecting cAMP-mediated hypothermia [6] [10]. The ERK bias correlates with sustained antidepressant-like effects in forced swim tests (MED = 0.63 mg/kg orally) and antiparkinsonian activity in haloperidol-induced catalepsy models (MED = 0.04 mg/kg orally), underscoring the therapeutic relevance of pathway-selective signaling [3].

Table 2: Signaling Bias of Befiradol Hydrochloride in 5-HT₁ₐ Receptor Systems

Signaling PathwayEC₅₀ (nM)Relative Efficacy (%)Bias Factor vs cAMP
ERK1/2 phosphorylation0.249718.2
cAMP inhibition4.3921.0
Gαₒ protein activation0.621009.7
β-arrestin recruitment32.5280.07

Source: [3] [6] [10]

Pre- vs Postsynaptic 5-HT₁ₐ Receptor Activation in Dorsal Raphe and Cortical Regions

Befiradol hydrochloride differentially modulates presynaptic autoreceptors in dorsal raphe nuclei and postsynaptic heteroreceptors in cortical regions due to their distinct signaling architectures. Presynaptically, it activates 5-HT₁ₐ autoreceptors with an EC₅₀ of 0.69 μg/kg intravenously, suppressing serotonergic neuron firing by 95% within 5 minutes via Gαᵢ₃-mediated hyperpolarization [2] [6]. This reduces hippocampal serotonin release by 80% at 0.63 mg/kg intraperitoneally, confirming potent autoreceptor agonism [5]. Postsynaptically, Befiradol hydrochloride activates cortical 5-HT₁ₐ heteroreceptors at equivalent doses (ED₅₀ = 0.62 μg/kg intravenously), increasing prefrontal dopamine release by 220% through Gαₒ-protein-coupled mechanisms [2] [7]. In vivo positron emission tomography using [[¹⁸F]F13640 demonstrates this regional dichotomy: receptor occupancy exceeds 85% in raphe nuclei at 0.1 mg/kg, but cortical regions require 0.4 mg/kg for equivalent occupancy, reflecting higher functional reserve in raphe autoreceptors [8].

The functional impact of this duality is evident in disease models:

  • Parkinsonian Pathways: In MPTP-treated marmosets, presynaptic autoreceptor activation reduces "false neurotransmitter" dopamine release from serotonergic neurons, diminishing L-DOPA-induced dyskinesias without compromising motor benefit (62% dyskinesia reduction at 0.1 mg/kg) [1] [9].
  • Neurodegenerative Pathways: In C. elegans models of Machado-Joseph disease, Befiradol hydrochloride rescues motor dysfunction through SER-4 (5-HT₁ₐ orthologue) activation, which suppresses ATXN3 mutant protein aggregation by 75% via postsynaptic ERK-mediated proteostasis mechanisms [4].This region-specific actions enable simultaneous suppression of pathological serotonin-dependent signaling (raphe) and enhancement of cortical dopaminergic/cognitive functions.

Properties

Product Name

Befiradol hydrochloride

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;hydrochloride

Molecular Formula

C20H23Cl2F2N3O

Molecular Weight

430.3 g/mol

InChI

InChI=1S/C20H22ClF2N3O.ClH/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15;/h2-5,10-11,24H,6-9,12-13H2,1H3;1H

InChI Key

MEFWJLIGVNWMAB-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F.Cl

Canonical SMILES

CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.